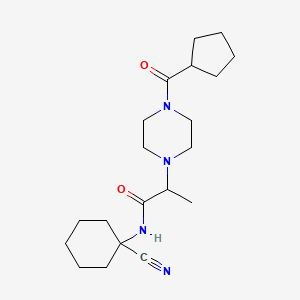

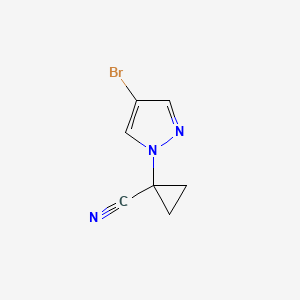

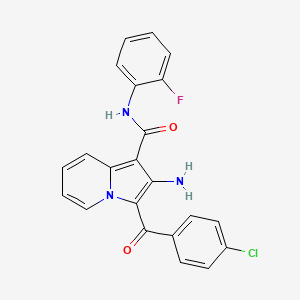

![molecular formula C14H11N3OS2 B2749714 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-50-3](/img/structure/B2749714.png)

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as ASTP, is a sulfur-containing heterocyclic compound that has been studied extensively in recent years due to its interesting chemical and biological properties. ASTP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions Research on 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one and related compounds has led to discoveries in synthetic methodologies and chemical reactions. For instance, 2-Allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one reacts with arylsulfanyl chlorides to produce arylsulfanylthiazinopyridopyrimidines, showcasing its reactivity and potential for creating fused heterocyclic systems (Dyachenko et al., 2014). Additionally, the electrophilic heterocyclization of 6-allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones with iodine and sulfuric acid forms angular pyrazolothiazolopyrimidine derivatives, highlighting a method for generating diverse heterocyclic structures (Bentya et al., 2008).

Green Synthesis Approaches A green synthesis approach for the related thieno[2,3-d]pyrimidin-4(3H)-ones uses a catalytic four-component reaction, emphasizing step economy and environmental friendliness. This method highlights the importance of developing sustainable synthesis techniques for pharmacologically significant compounds (Shi et al., 2018).

Antibacterial Applications Thieno[3,2-d]pyrimidin-4-one derivatives have shown potential as antibacterial agents. A study reports the preparation of these compounds and their effectiveness against both gram-positive and gram-negative bacteria, indicating their potential in combating microbial resistance (Mohan et al., 2009).

Antimicrobial and Physicochemical Properties Research on spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives explores their antimicrobial activity and physicochemical properties. These studies provide insight into the structure-activity relationships that influence the antimicrobial efficacy and selectivity of these compounds (Candia et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors The synthesis and evaluation of 2-thioxopyrimidin-4(1H)-one derivatives have shown moderate to good activities against HIV-1, highlighting the role of substitutions at the C-2 position in enhancing anti-HIV-1 reverse transcriptase activity. This research underscores the therapeutic potential of these compounds in HIV treatment (Khalifa & Al-Omar, 2014).

Propiedades

IUPAC Name |

2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c1-2-7-20-14-16-11-5-8-19-12(11)13(18)17(14)10-4-3-6-15-9-10/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNIJDFTZYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

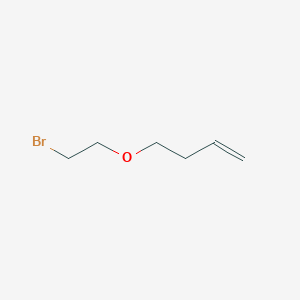

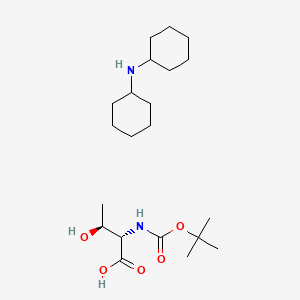

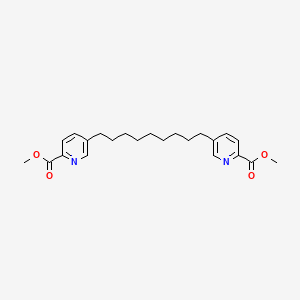

![5-(Cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2749631.png)

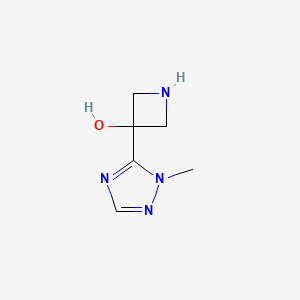

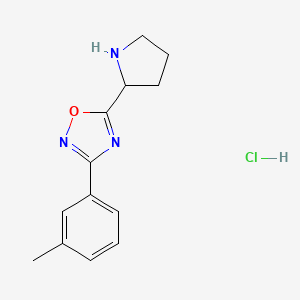

![[(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B2749650.png)

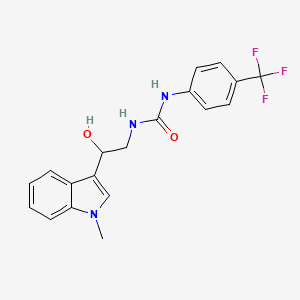

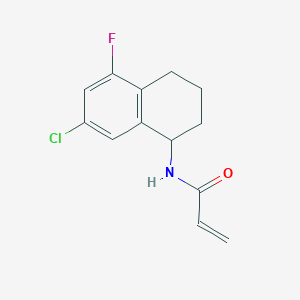

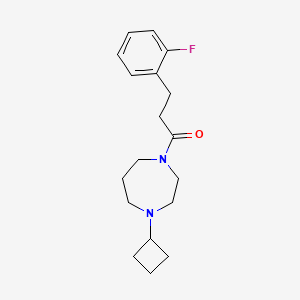

![N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2749653.png)